N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4S/c26-30(27,15-3-4-16-17(12-15)29-11-10-28-16)22-9-8-21-18-5-6-19(25-24-18)23-14-2-1-7-20-13-14/h1-7,12-13,22H,8-11H2,(H,21,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAPRWWCPPRPRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCNC3=NN=C(C=C3)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising:
- Molecular Formula : C19H20N6O4S
- Molecular Weight : 428.5 g/mol
- CAS Number : 1021259-42-6
This structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group may influence the binding affinity to target proteins, while the pyridazinyl and benzo[d]dioxine moieties contribute to its pharmacological properties.
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus modulating their activity.
- Receptor Interaction : It can alter receptor functions through competitive inhibition or by acting as an agonist/antagonist depending on the target.
Biological Activity and Therapeutic Applications
Research has indicated several promising biological activities associated with this compound:
Anticancer Activity
Studies have demonstrated that derivatives of compounds containing the benzo[d]dioxine moiety exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including colon cancer (HCT116 cells) with reported GI50 values indicating effective inhibition of cell proliferation .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Related compounds have been investigated for their effectiveness against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, which are responsible for significant human diseases .
Anti-inflammatory Properties
The benzodioxane structure is known for its anti-inflammatory effects. Compounds containing this moiety have been reported to inhibit inflammatory pathways, suggesting that this compound may also exhibit similar activities .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound:
Scientific Research Applications
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Pyridazine derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds containing the pyridazine ring have shown promise in targeting specific kinases involved in cancer progression .
- Antimicrobial Properties : The presence of sulfonamide groups in similar compounds has been linked to antimicrobial activity. This class of compounds often demonstrates efficacy against various bacterial strains due to their ability to inhibit folate synthesis .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes such as glucocerebrosidase, which is relevant in the treatment of Gaucher's disease. Studies have shown that modifications in the structure can significantly affect enzyme binding affinity and specificity .
Case Studies
Several studies have highlighted the potential applications of related compounds:
- Anticancer Studies : A study evaluated the anticancer properties of pyridazine derivatives against various cancer cell lines. The results indicated significant cytotoxicity correlated with structural modifications that enhance binding to target proteins .
- Antimicrobial Activity : Research on sulfonamide derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The study emphasized the role of the sulfonamide group in enhancing antibacterial activity through competitive inhibition of essential metabolic pathways .
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with several analogs reported in the literature. Below is a detailed comparison of its molecular features, synthesis, and inferred bioactivities relative to these compounds.
Structural and Functional Analog Analysis
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocycles: The target compound’s pyridazine core distinguishes it from analogs with pyridine (CS-0309467) or thienopyrimidine () backbones. Pyridazines are less common in drug design but offer unique hydrogen-bonding capabilities due to their two adjacent nitrogen atoms . The thienopyrimidine analog () includes a sulfur atom, which may enhance lipophilicity and membrane permeability compared to the target compound’s oxygen-rich benzodioxine .
Substituent Effects: The ethylamino linker in the target compound may improve solubility relative to CS-0309467, which has a rigid dimethylaminomethyl group . The sulfonamide group in the target compound is absent in CS-0309467 and the pyridin-2-amine analog (), suggesting divergent mechanisms of action (e.g., carbonic anhydrase vs. kinase inhibition) .
In contrast, CS-0309467 (391.46 g/mol) adheres more closely to drug-likeness guidelines .
Research Findings and Gaps
- Synthetic Accessibility : Analogous compounds like CS-0309467 and those in are commercially available for research, suggesting feasible synthesis routes for the target compound via amide coupling or nucleophilic substitution .
- Bioactivity Inference: Sulfonamide-containing analogs (e.g., ) are frequently associated with protease or kinase inhibition, while pyridazine derivatives have shown antitumor and antimicrobial activities in preclinical studies .
- Therapeutic Potential: The benzodioxine moiety in the target compound may confer antioxidant properties, as seen in structurally related natural products (), but this remains speculative without empirical validation .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, and how can they be addressed methodologically?
- Answer : Synthesis requires multi-step functionalization of pyridazine and pyridine cores. A common hurdle is regioselective amination at the pyridazin-3-yl position. To address this, use palladium-catalyzed coupling (e.g., Buchwald-Hartwig conditions) with pyridin-3-amine derivatives. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) is critical due to polar intermediates .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and heteronuclear 2D experiments) to resolve overlapping aromatic protons. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (≥95% purity) ensures batch consistency. For sulfonamide confirmation, IR spectroscopy for S=O stretching (1050–1200 cm⁻¹) is recommended .
Q. How can researchers optimize solubility for in vitro assays without compromising stability?
- Answer : Use co-solvents like DMSO (≤1% v/v) for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS pH 7.4). If precipitation occurs, employ cyclodextrin-based encapsulation or lipid nanoparticle formulations. Stability is monitored via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS analysis .
Advanced Research Questions
Q. What experimental design strategies are effective for studying structure-activity relationships (SAR) of pyridazine-sulfonamide derivatives?
- Answer : Implement a factorial Design of Experiments (DoE) to vary substituents on the pyridazine and benzodioxine rings. Prioritize substituents influencing electronic effects (e.g., electron-withdrawing groups on sulfonamide) and steric bulk. Use molecular docking (e.g., AutoDock Vina) to correlate calculated binding energies with in vitro inhibitory data .
Q. How should researchers resolve contradictions in biological activity data across different assay platforms?
- Answer : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability). For example, if a compound shows potent enzyme inhibition but weak cellular activity, assess membrane permeability via PAMPA or Caco-2 models. Quantify intracellular concentrations via LC-MS to rule out efflux pump interference .
Q. What methodologies are suitable for investigating the metabolic stability of this compound in preclinical models?
- Answer : Perform liver microsome assays (human/rodent) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS. Identify metabolites using untargeted metabolomics (e.g., UPLC-QTOF). For reactive intermediates, trap with glutathione and characterize adducts. Compare in silico predictions (e.g., MetaSite) to experimental data .
Q. How can flow chemistry improve the scalability of this compound’s synthesis?
- Answer : Continuous-flow systems enhance reproducibility in diazotization and coupling steps. For example, use a tubular reactor with controlled temperature (0–5°C) for nitration or amide bond formation. In-line FTIR monitors reaction progress, enabling real-time optimization. This reduces byproduct formation and improves yield compared to batch methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
